molecular formula C12H6Br4O2 B1202321 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol CAS No. 14957-65-4

4,4',6,6'-Tetrabromo-2,2'-biphenyldiol

Cat. No. B1202321
CAS RN: 14957-65-4
M. Wt: 501.79 g/mol
InChI Key: ZNJKDCNQQCLEFG-UHFFFAOYSA-N
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Description

4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol is a chemical compound with the molecular formula C12H6Br4O2 . It has an average mass of 501.791 Da and a monoisotopic mass of 497.710114 Da . It is also known by its IUPAC name, 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol .


Molecular Structure Analysis

The molecular structure of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol consists of 12 carbon atoms, 6 hydrogen atoms, 4 bromine atoms, and 2 oxygen atoms . It contains a total of 25 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol has a molecular formula of C12H6Br4O2, an average mass of 501.791 Da, and a monoisotopic mass of 497.710114 Da . Additional physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.

Scientific Research Applications

  • Asymmetric Synthesis : Asymmetric synthesis of axially chiral biaryls has been achieved using derivatives of biphenyldiol, which includes methods like desymmetrization and cyclization. This has applications in producing chiral compounds with potential use in pharmaceuticals and materials science (Harada et al., 2000).

  • Photophysical Properties : Studies on the photophysical properties of biphenyldiols have revealed insights into their behavior in various solvents, highlighting potential applications in photochemistry and materials science (Mohanty, Pal, & Sapre, 1999).

  • Flame Retardant Applications : The use of brominated biphenols, including 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol, in the synthesis of flame-retardant polymers has been demonstrated. These compounds can be incorporated into polymers, enhancing their fire resistance and thermal stability (Kinson & Orlando, 1979).

  • Catalysis in Organic Synthesis : Biphenyldiol derivatives have been used in the synthesis of chiral phosphinephosphites, which act as ligands in Rh(I)-catalyzed asymmetric hydroformylations. This has implications in catalysis and organic synthesis (Higashizima et al., 1994).

  • Photochemical Studies : The behavior of biphenyldiols under photoexcitation, including their photodissociation and photoionization mechanisms, has been explored, which is relevant to understanding their photochemical properties and potential applications (Mohanty et al., 2005).

  • Synthesis of Chiral Materials : The synthesis and resolution of substituted chiral biphenyl derivatives have been studied for their application in creating chiral materials. This includes investigations into various synthesis routes and resolution methods (Montoya-Pelaez et al., 2006).

  • Polymerization and Material Synthesis : The enzymatic synthesis of soluble polyphenol derivatives from biphenyldiol indicates potential applications in creating new polymeric materials with high thermal stability and solubility in polar solvents (Kobayashi, Kurioka, & Uyama, 1996).

properties

IUPAC Name

3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)18/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKDCNQQCLEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164338
Record name 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',6,6'-Tetrabromo-2,2'-biphenyldiol

CAS RN

14957-65-4
Record name 4,4′,6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14957-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',6,6'-tetrabromo[1,1'-biphenyl]-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.466
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Record name 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
S Van der Meer, H Pouwels - Journal of Medicinal Chemistry, 1969 - ACS Publications
A continuing search for new nitrofuryl heterocycles possessing antimicrobial activity prompted an investi-gation of 2-(5-nitro-2-furyl) cinchoninic acid derivatives. 2-(2-Furyl) cinchoninie …
Number of citations: 14 pubs.acs.org
M ASJPAMvan, HW Groeneveld - 1969 - hero.epa.gov
HAPAB The mode of action of the new anthelmintics niclfolan (2, 2'-dihydroxy-3, 3'-dinitro-5, 5'-dichlorodiphenyl), nitroxynil (N-methylglucamine salt of 4-cyano-2-iodo-nitrophenol) and …
Number of citations: 0 hero.epa.gov
M Gennaro Soffietti, M Castiglioni - Annali della Facolta di Medicina …, 1980 - cabdirect.org
In toxicity studies involving 100 rats, only the females showed haematological changes--reductions in RBC and percentage of lymphocytes and increase in the percentage of neutrophils…
Number of citations: 0 www.cabdirect.org
GÖ Marsh, M Athanasiadou… - … science & technology, 2005 - ACS Publications
Bioaccumulation of persistent organic compounds can eventually lead to concentrations in wildlife and humans that are deleterious to health. The present paper documents the …
Number of citations: 109 pubs.acs.org
W Kruyt, EJ Van Der Steen - Tijdschrift voor Diergeneeskunde, 1969 - cabdirect.org
" Out of a large series of new compounds one was selected to be tested by means of various laboratory methods for its activity against liver flukes (Fasciola hepática) as compared to …
Number of citations: 5 www.cabdirect.org
H Yoshimura - Archives of toxicology, 1987 - Springer
Bromofenofos (BF) and dephosphate bromofenofos (DBF) were administered at equimolar doses to rats on day 10 of pregnancy. The dams were killed on day 21, and the fetuses were …
Number of citations: 5 link.springer.com
A Van Miert, HW Groeneveld - European Journal of Pharmacology, 1969 - Elsevier
Dinitrophenol and liverfluke anthelmintics such as niclofolan, nitroxynil, bromophenophos and hexachlorophene increased ATP-ase activity of rat-liver mitochondria and caused a …
Number of citations: 33 www.sciencedirect.com
M Swierkowski, D Shugar - Journal of Medicinal Chemistry, 1969 - ACS Publications
It has been previously shown that 5-ethyluracil may undergo incorporation into bacterial DNA, 1 2 and that 5-ethyldeoxyuridine readily replaces thymidine (5-methyldeoxyuridine) in …
Number of citations: 93 pubs.acs.org
H Yoshimura, YS Endoh - Toxicology, 1989 - Elsevier
Bromofenofos (BF) was administered by gavage once to non-pregnant and pregnant rats at 50 mg/kg and the plasma concentration-time curves of BF and its metabolite dephosphate …
Number of citations: 4 www.sciencedirect.com
R Kirchmann, G Koch, R Van Bruwaene… - Agrochemicals: fate in …, 1982 - core.ac.uk
Study of the excretion, secretion and retention of an anti-liverfluke compound in a lactating cow Page 337 POSTER PRESENTATIONS 3 2 3 capacity and superior resolution, and is thus …
Number of citations: 3 core.ac.uk

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